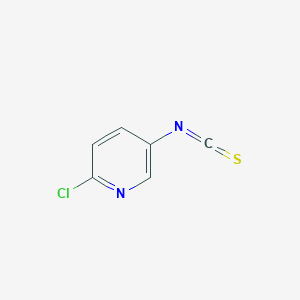

2-Chloro-5-isothiocyanatopyridine

説明

A Pillar in Organic Synthesis and Medicinal Chemistry

Pyridine (B92270) and its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as some vitamins and coenzymes. Their importance extends profoundly into the realm of synthetic chemistry, where they serve as versatile intermediates and catalysts. In medicinal chemistry, the pyridine nucleus is a key component in a vast number of pharmaceutical agents due to its ability to form hydrogen bonds and enhance the pharmacokinetic properties of drug candidates. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a feature critical for molecular recognition at biological targets.

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Amlodipine | Calcium channel blocker for hypertension |

| Isoniazid | Antibiotic for tuberculosis |

| Omeprazole | Proton pump inhibitor for acid reflux |

| Pyridostigmine | Used for myasthenia gravis |

| Vismodegib | Anti-cancer drug |

The reactivity of the pyridine ring can be finely tuned by the presence of substituents. A chlorine atom at the 2-position, as seen in 2-Chloro-5-isothiocyanatopyridine, significantly influences the ring's electrophilicity. This chloro-substituent makes the carbon atom to which it is attached susceptible to nucleophilic substitution reactions, a key strategy for the further functionalization of the pyridine core. chempanda.comwikipedia.org The enhanced reactivity of 2-chloropyridine (B119429) compared to other isomers is attributed to the stabilization of the reaction intermediate by the adjacent nitrogen atom. vaia.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-5-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-2-1-5(3-8-6)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGZUQNKMJHXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323588-81-4 | |

| Record name | 2-chloro-5-isothiocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Future Horizons: Research Directions for 2 Chloro 5 Isothiocyanatopyridine

While direct and extensive research specifically on 2-Chloro-5-isothiocyanatopyridine is still emerging, its structure suggests several promising avenues for investigation. The compound uniquely combines the established reactivity of a 2-chloropyridine (B119429) with the versatile isothiocyanate functional group, making it a bifunctional reagent with significant potential.

Current academic research directions are likely to focus on leveraging the dual reactivity of this molecule. The chlorine atom at the 2-position provides a handle for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. Simultaneously, the isothiocyanate at the 5-position can be used as an anchor point for the construction of novel heterocyclic systems or for conjugation to biomolecules.

Potential research trajectories include:

Synthesis of Novel Heterocyclic Systems: The isothiocyanate group can be used as a starting point for intramolecular cyclization reactions, where a nucleophile introduced at the 2-position (by displacing the chlorine) reacts with the isothiocyanate to form novel fused-ring systems.

Development of Bioactive Compounds: Given the prevalence of both pyridine (B92270) and isothiocyanate moieties in medicinal chemistry, this compound is a prime candidate for the development of new therapeutic agents. Research could explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The isothiocyanate group is known to covalently modify proteins, a mechanism that could be exploited for targeted drug design.

Materials Science Applications: The reactivity of the isothiocyanate group makes it suitable for grafting onto polymer surfaces or for the synthesis of functional materials with unique electronic or optical properties.

In essence, this compound stands as a promising, yet underexplored, molecule. Its future in chemical research will likely be defined by the creative ways in which chemists exploit its dual reactivity to build complex molecules for a wide range of applications, from medicine to materials science.

Investigative Studies into Biological Activities and Molecular Mechanisms of 2 Chloro 5 Isothiocyanatopyridine and Its Derivatives

Antimicrobial Properties and Associated Inhibitory Mechanisms

Derivatives of 2-Chloro-5-isothiocyanatopyridine have been the subject of research to determine their efficacy against various microbial pathogens. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug-resistant infections. The investigations span both antibacterial and antifungal activities, with a focus on understanding the underlying mechanisms of inhibition.

Antibacterial Efficacy Studies

Research into the antibacterial properties of compounds derived from this compound has revealed promising activity against a range of bacteria. For instance, a study on 5-iodopyrimidine (B189635) analogs, which share a similar halogenated pyridine (B92270) or pyrimidine (B1678525) core, demonstrated notable antibacterial effects. Specifically, compounds synthesized from 4-chloro-5-iodo-2-benzylthiopyrimidine, a related pyrimidine derivative, were tested against several bacterial strains.

One of the synthesized compounds, 4-chloro-5-iodo-2-benzylthiopyrimidine (2) , showed good antibacterial activity against Pseudomonas aeruginosa. Furthermore, certain Schiff base derivatives, namely compounds 4a, 4c, and 4d , also exhibited significant activity against P. aeruginosa. Other derivatives, 4g and 4h , displayed broad-spectrum antibacterial activity, inhibiting the growth of P. aeruginosa, Staphylococcus aureus, and Bacillus subtilis. nih.gov These findings highlight the potential of this class of compounds in developing new antibacterial agents. The introduction of specific chemical groups, such as nitro, hydroxyl, chloro, and heterocyclic moieties like pyridine and pyrazole (B372694), was found to enhance the antibacterial and antifungal activities of the pyrimidine analogs. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4-chloro-5-iodo-2-benzylthiopyrimidine (2) | Pseudomonas aeruginosa | Good |

| Schiff base derivative 4a | Pseudomonas aeruginosa | Good |

| Schiff base derivative 4c | Pseudomonas aeruginosa | Good |

| Schiff base derivative 4d | Pseudomonas aeruginosa | Good |

| Schiff base derivative 4g | Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Good |

| Schiff base derivative 4h | Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis | Good |

Antifungal Activity and Cellular Target Elucidation

The antifungal potential of derivatives related to this compound has also been a key area of investigation. These studies often explore not only the inhibition of fungal growth but also the specific cellular mechanisms affected.

In a study involving 5-iodopyrimidine analogs, several compounds demonstrated significant antifungal activity. For example, compound 3f showed good activity against Aspergillus niger. nih.gov The starting material, 4-chloro-5-iodo-2-benzylthiopyrimidine (2) , was also effective against both A. niger and Aspergillus terreus. nih.gov Furthermore, derivatives 4g and 4h exhibited good antifungal activity against both of these fungal strains. nih.gov

Research on a related compound, 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA), has provided deeper insights into the potential antifungal mechanisms. Although not a direct derivative of this compound, its mechanisms of action against the fungus Geotrichum candidum could be relevant. A concentration of 0.25 mg/mL of Cl-F-BBA was found to completely inhibit the growth of fungal mycelia and the germination of spores. researchgate.netnih.gov At a slightly lower concentration of 0.20 mg/mL, the compound compromised the integrity of the plasma membrane in the fungal mycelia. researchgate.netnih.gov This disruption of the plasma membrane is a critical mechanism that can lead to cell death.

Anticancer and Antiproliferative Activities in Cellular Models

The exploration of this compound and its derivatives has extended into the realm of oncology, with numerous studies investigating their potential as anticancer agents. These investigations typically involve assessing the cytotoxicity of the compounds against various cancer cell lines and delving into the molecular pathways they modulate to exert their antiproliferative effects.

In Vitro Cytotoxicity Profiling Against Various Human Cancer Cell Lines

Derivatives of this compound have demonstrated a broad spectrum of anticancer activity in preclinical screenings. For example, isothiazolo[5,4-b]pyridine (B1251151) derivatives, which can be synthesized from related pyridine precursors, have shown significant cytotoxic effects. Specifically, derivatives featuring a 2-hydroxypropylene spacer exhibited a wide range of anticancer action at a concentration of approximately 20 mM/L at the GI50 level across various human tumor cell lines. nih.gov

Furthermore, hybrid molecules combining a ciminalum moiety, (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene, with a 4-thiazolidinone (B1220212) ring have been synthesized and evaluated. These compounds, which incorporate a chloro-substituted phenyl group, have shown promising results. For instance, compounds 2f and 2h inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov Compound 2h was particularly potent, with mean GI50 and TGI values of 1.57 and 13.3 μM, respectively, and showed a degree of selectivity against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines. nih.gov

Another study on 1,5-diaryl pyrazole derivatives, which can be conceptually related through the presence of a substituted aromatic system, also highlighted significant anticancer activity. Compounds T2 and T3 were found to be active against the A549 lung cancer cell line, while compound T6 was active against the HepG2 liver cancer cell line. mdpi.com

Table 2: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | Activity/Concentration |

|---|---|---|

| Isothiazolo[5,4-b]pyridine derivatives | Various human tumor cell lines | GI50 at ~20 mM/L |

| Ciminalum-thiazolidinone hybrid 2h | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | Mean GI50: 1.57 µM |

| 1,5-Diaryl pyrazole derivative T2 | Lung (A549) | Active |

| 1,5-Diaryl pyrazole derivative T3 | Lung (A549) | Active |

Induction of Apoptosis and Cell Cycle Modulation Mechanisms

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Research has indicated that derivatives containing the 2-chloro-5-substituted pyridine scaffold can trigger this process in cancer cells.

Studies on related compounds have provided insights into these mechanisms. For instance, inhibitors of glycosphingolipid biosynthesis have been shown to induce apoptosis in human colon carcinoma cells (Colo-205). nih.gov While not direct derivatives, these studies on apoptosis induction in cancer cells are relevant to understanding the potential mechanisms of novel compounds. The induction of apoptosis is often accompanied by the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program.

Exploration of Molecular Targets and Signaling Pathways Involved in Antiproliferative Effects

The antiproliferative effects of this compound derivatives are mediated by their interaction with specific molecular targets and the modulation of key signaling pathways within cancer cells.

Research on related structures provides clues to these pathways. For example, the anticancer activity of some isothiazolopyridine derivatives has been linked to their ability to interfere with cell proliferation, although the specific molecular targets were not fully elucidated in the initial screenings. nih.gov In the case of the ciminalum-thiazolidinone hybrids, the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be crucial for their anticancer effects. nih.gov

Furthermore, studies on 1,5-diaryl pyrazole derivatives have suggested that targeting the COX-2 enzyme could be a promising approach for cancer therapy. mdpi.com Overexpression of COX-2 is observed in many cancers, and its inhibition can reduce tumor formation. mdpi.com The fact that some of these pyrazole derivatives showed potent COX-2 inhibitory activity alongside their anticancer effects suggests a potential mechanism of action that could be relevant to other compounds with similar structural features. mdpi.com

Enzyme Inhibition Studies

The isothiocyanate moiety (-N=C=S) is known to be a reactive group that can interact with biological molecules, including enzymes. Therefore, a key area of investigation for a compound like this compound would be its potential as an enzyme inhibitor.

Identification of Specific Enzyme Targets Affected by Isothiocyanates

Research into various isothiocyanates has identified several classes of enzymes as potential targets. These often include enzymes involved in cellular detoxification, inflammation, and cancer progression. For instance, naturally occurring isothiocyanates have been shown to be potent inducers of phase II detoxifying enzymes such as glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). They can also inhibit deubiquitinating enzymes (DUBs), which are linked to tumorigenesis.

However, specific studies to identify the enzyme targets of This compound have not been reported. It is plausible that its reactivity, conferred by the isothiocyanate group, would lead to interactions with enzymes, but the specific enzymes it may inhibit or induce remain to be determined through dedicated screening and proteomic analyses.

Kinetic and Mechanistic Characterization of Enzyme Inhibition

Once an enzyme target is identified, subsequent studies would focus on the kinetics and mechanism of inhibition. These studies are crucial for understanding the nature of the interaction between the inhibitor and the enzyme. Key parameters that would be investigated include:

Type of Inhibition: Determining whether the inhibition is reversible (competitive, non-competitive, uncompetitive) or irreversible.

Inhibition Constant (K_i): A quantitative measure of the inhibitor's potency.

Rate of Inactivation (k_inact): For irreversible inhibitors, this parameter measures the rate at which the enzyme is inactivated.

Such kinetic analyses would provide insights into how this compound affects the catalytic efficiency of its target enzymes. To date, no kinetic or mechanistic studies for the enzyme inhibitory activity of This compound are available.

Interactions with Biological Macromolecules and Metabolic Investigations

Understanding how a compound interacts with other large biological molecules and how it is metabolized is fundamental to elucidating its mechanism of action and its fate within a biological system.

Protein Binding Studies and Ligand-Receptor Interactions to Understand Mechanism of Action

The biological effects of a compound are often mediated by its binding to specific proteins, such as receptors, signaling proteins, or transcription factors. Protein binding studies are therefore essential to uncover the mechanism of action. Techniques like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are commonly employed to identify binding partners and quantify the binding affinity.

While a patent application mentions the use of a "protein binding assay" in the context of a group of compounds including This compound , specific data from such studies for this particular compound are not published. Investigations into its interactions with proteins would be a critical step in understanding its potential therapeutic applications.

Preliminary Metabolic Studies for Biotransformation Pathways and Stability in Biological Systems

Metabolic studies are conducted to understand how a compound is chemically altered (biotransformed) by a biological system. This information is vital for predicting its bioavailability, duration of action, and potential for generating active or toxic metabolites. Typically, these studies involve incubating the compound with liver microsomes, hepatocytes, or other metabolic systems and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS).

General metabolic pathways for isothiocyanates often involve conjugation with glutathione. However, specific biotransformation pathways and the metabolic stability of This compound have not been investigated. Such studies would be necessary to understand its pharmacokinetic profile.

Advanced Spectroscopic Characterization and Computational Chemistry Approaches

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the structural analysis of novel compounds. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each offer unique insights into the molecular framework and electronic properties of 2-Chloro-5-isothiocyanatopyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomistic structure of this compound in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom can be mapped out.

In a study detailing its synthesis, this compound was characterized using both ¹H and ¹³C NMR in a deuterated chloroform (B151607) (CDCl₃) solvent. nih.gov The ¹H NMR spectrum reveals three distinct signals corresponding to the protons on the pyridine (B92270) ring. The proton at the C6 position (adjacent to the nitrogen) appears as a doublet of doublets at δ 8.31 ppm. The proton at the C4 position shows a signal at δ 7.51 ppm, and the proton at the C3 position (adjacent to the chlorine atom) is observed at δ 7.35 ppm. nih.gov The specific splitting patterns (doublet of doublets) arise from the coupling interactions between adjacent, non-equivalent protons, confirming their relative positions on the pyridine ring. nih.gov

Table 1: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) in Hz | Assignment |

|---|---|---|---|

| ¹H | 8.31 | dd, J = 2.7, 0.7 | H-6 |

| ¹H | 7.51 | dd, J = 8.5, 2.7 | H-4 |

| ¹H | 7.35 | dd, J = 8.5, 0.7 | H-3 |

| ¹³C | 148.53 | - | C-2 or C-6 |

| ¹³C | 146.29 | - | C-2 or C-6 |

| ¹³C | 140.14 | - | -NCS |

| ¹³C | 134.76 | - | C-4 |

| ¹³C | 128.41 | - | C-5 |

| ¹³C | 124.66 | - | C-3 |

Data sourced from Bai et al. (2014). nih.gov

While specific, experimentally derived IR and UV-Vis spectra for this compound are not extensively detailed in the current scientific literature, the expected spectral features can be predicted based on its functional groups.

Infrared (IR) spectroscopy is particularly useful for identifying specific functional groups within a molecule. The most prominent and characteristic feature in the IR spectrum of this compound would be the strong, sharp absorption band from the isothiocyanate (-N=C=S) group. This asymmetric stretching vibration typically appears in the region of 2000-2100 cm⁻¹. The spectrum would also be expected to show characteristic absorptions for the C-Cl stretch and the various C=C and C=N stretching vibrations associated with the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring, an aromatic system, will exhibit characteristic π → π* transitions. The presence of the chloro and isothiocyanato substituents will influence the energy of these transitions, likely causing shifts in the absorption maxima compared to unsubstituted pyridine.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places.

For this compound, HRMS analysis using electrospray ionization (ESI) provides definitive confirmation of its molecular formula, C₆H₃ClN₂S. nih.gov The technique is sensitive enough to detect the mass of the protonated molecule ([M+H]⁺). The experimentally measured mass was found to be virtually identical to the theoretically calculated mass, providing unequivocal evidence of the compound's identity and elemental composition. nih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| [C₆H₄ClN₂S]⁺ ([M+H]⁺) | 170.9784 | 170.9784 | ESI |

Data sourced from Bai et al. (2014). nih.gov

Quantum Chemical Calculations and Theoretical Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules like this compound, offering insights that can be difficult to obtain through experimental means alone.

Simulation of Spectroscopic Data (IR, UV-Vis) through Computational Methods for Experimental Validation

Infrared (IR) Spectroscopy Simulation: Theoretical vibrational spectra can be calculated to aid in the assignment of experimental IR bands. For a molecule like this compound, key vibrational modes would include:

-N=C=S Asymmetric and Symmetric Stretches: These are characteristic isothiocyanate vibrations and are expected to appear in the 2000-2200 cm⁻¹ region.

C-Cl Stretch: The vibration of the carbon-chlorine bond on the pyridine ring.

Pyridine Ring Vibrations: Including C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes.

Computational studies on related molecules like 2-chloro-6-methoxypyridine-4-carboxylic acid have demonstrated that DFT calculations can predict vibrational wavenumbers with good accuracy, although deviations can occur due to intermolecular interactions like hydrogen bonding in the solid state. tandfonline.com For instance, a calculated O-H stretching mode might appear at a higher frequency than the experimentally observed broad peak, which is indicative of dimer formation. tandfonline.com Similarly, simulations of the IR spectrum of 3-chloropyridine (B48278) have been used to confirm vibrational assignments from experimental spectra. aip.org

UV-Vis Spectroscopy Simulation: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Vis spectra. tandfonline.com These calculations yield information about the excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π* or n→π*).

For this compound, the UV-Vis spectrum would be influenced by the electronic structure of the chloropyridine ring and the isothiocyanate group. Studies on 2-chloropyridine (B119429) have shown the formation of charge-transfer complexes that can be analyzed by UV-Vis spectroscopy and computational methods. researchgate.netresearchgate.net The calculated electronic transitions for a related molecule, 2-chloro-6-methoxypyridine-4-carboxylic acid, were compared with experimental spectra to understand the electronic properties, with calculations performed on both monomeric and dimeric forms to account for solvent and concentration effects. tandfonline.com

A hypothetical table of simulated vs. experimental spectroscopic data for this compound, based on typical values for related compounds, is presented below.

| Vibrational Mode/Electronic Transition | Hypothetical Calculated Wavenumber/Wavelength (Method: DFT/B3LYP/6-311G) | Expected Experimental Range |

| -N=C=S Asymmetric Stretch | ~2100 cm⁻¹ | 2000-2200 cm⁻¹ |

| Pyridine Ring C=N Stretch | ~1600 cm⁻¹ | 1550-1650 cm⁻¹ |

| C-Cl Stretch | ~750 cm⁻¹ | 700-800 cm⁻¹ |

| π→π* Transition | ~270 nm | 260-290 nm |

| n→π* Transition | ~310 nm | 300-330 nm |

This table is illustrative and based on data for analogous compounds. Specific experimental and computational studies on this compound are required for definitive assignments.

Computational Studies of Reaction Mechanisms, Transition States, and Reaction Pathways

The synthesis of isothiocyanates often involves the reaction of a primary amine with a thiocarbonyl transfer reagent. A common route is the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. core.ac.uk Computational chemistry can elucidate the mechanisms of these reactions by calculating the energies of reactants, intermediates, transition states, and products.

Proposed Reaction Mechanism for this compound Synthesis: A plausible mechanism for the synthesis of this compound from 5-amino-2-chloropyridine (B41692) involves the following steps, which can be modeled computationally:

Nucleophilic Attack: The amino group of 5-amino-2-chloropyridine attacks the carbon atom of carbon disulfide (CS₂). This step can be modeled to determine the activation energy.

Formation of Dithiocarbamate: In the presence of a base, a proton is abstracted to form the dithiocarbamate anion.

Desulfurization: A desulfurylating agent, such as a heavy metal salt or an oxidizing agent, facilitates the elimination of a sulfur atom to form the isothiocyanate group. Computational studies on similar reactions have investigated the role of different reagents and reaction conditions. tandfonline.com

For example, the reaction of amino enones with isothiocyanates has been studied computationally to understand the reaction pathways. DFT calculations, including dispersion corrections, have been used to model the tautomeric equilibrium of intermediates and calculate the Gibbs free energy changes, which helps explain the prevalence of certain products. mathnet.ru These studies reveal that the reaction can proceed through different pathways depending on the substitution pattern of the amine, leading to either sulfur-containing or sulfur-free products. mathnet.ru

Analysis of Tautomeric Equilibria in Related Isothiocyanate Systems (e.g., azide-tetrazole tautomerism in pyrido-pyrimidines)

Tautomerism is a key consideration for many heterocyclic compounds. While direct studies on the tautomerism of this compound are lacking, we can analyze related systems to understand the possibilities. Thiosemicarbazides, which can be formed from the reaction of hydrazines with isothiocyanates, are known to exist in thione-thiol tautomeric forms. Computational methods have been used to study these equilibria, confirming that the thione form is often more stable.

A particularly relevant form of tautomerism for comparison is the ring-chain tautomerism observed between azides and tetrazoles, especially in fused heterocyclic systems like pyrido-pyrimidines. researchgate.net This equilibrium involves the intramolecular cyclization of an azide (B81097) group onto a nearby nitrogen atom to form a fused tetrazole ring.

Azide-Tetrazole Tautomerism in Pyrido-pyrimidines: Studies on azidopyrimidines have shown that the equilibrium between the open-chain azide form and the fused tetrazole ring is influenced by factors such as the solvent and the electronic nature of substituents. researchgate.net

Solvent Effects: Polar solvents tend to favor the more polar tetrazole isomer.

Electronic Effects: The stability of the isomers can be tuned by substituents on the heterocyclic ring.

Computational studies using methods like DFT (e.g., B3LYP/6-311+G(d,p)) combined with continuum solvent models (PCM) have been instrumental in understanding these equilibria. researchgate.net They have shown that the cyclization is initiated by a "pi-atomic orbital" overlap rather than a simple electrostatic attraction. researchgate.net

Strategic Applications in the Development of Targeted Chemical Entities

Role in Medicinal Chemistry for Drug Discovery

In the quest for new therapeutics, the structural framework of a molecule is paramount. The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many successful drugs. The addition of the chloro and isothiocyanate groups to this ring in 2-Chloro-5-isothiocyanatopyridine provides two reactive sites that chemists can exploit to build new potential drugs.

Scaffold for the Synthesis of Novel Bioactive Compounds

The primary utility of this compound in drug discovery lies in its function as a scaffold or building block. The highly electrophilic isothiocyanate group (-N=C=S) readily reacts with nucleophiles, particularly primary and secondary amines, to form thiourea (B124793) derivatives. This reaction is a cornerstone of its application, as thiourea-containing compounds are known to exhibit a wide spectrum of biological activities.

Researchers have synthesized numerous thiourea derivatives from various isothiocyanates, demonstrating activities such as antimicrobial, antiviral, and anticancer effects. For instance, studies on indole-derived thioureas have shown potent activity against both bacteria and viruses, including HIV-1. nih.gov Similarly, pyrazole-based thiourea derivatives have been identified as potent antimicrobial agents against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The general mechanism for synthesizing these derivatives involves the nucleophilic addition of an amine to the isothiocyanate, a straightforward and efficient chemical transformation. mdpi.com

The this compound molecule serves as a key starting point for introducing the pyridyl-thiourea motif into potential drug candidates, which can then be tested for various therapeutic effects.

Design and Synthesis of Derivatives with Enhanced Potency, Selectivity, or Improved Pharmacological Profiles

Beyond serving as a simple scaffold, this compound is instrumental in the rational design of new drugs through the generation of chemical libraries. By systematically reacting the isothiocyanate with a wide array of different amines, chemists can create a large family of related compounds. This collection of derivatives can then be screened to identify molecules with the most potent and selective biological activity.

This approach is central to establishing Structure-Activity Relationships (SAR), which help researchers understand how specific chemical modifications affect a compound's interaction with a biological target. For example, research into pyrimidine-based derivatives has led to the discovery of potent dual inhibitors of cyclin-dependent kinases (CDK) 6 and 9, which are important targets in cancer therapy. nih.gov In one study, intensive structural modifications of a 5-chloro-pyrimidine scaffold resulted in a compound that significantly inhibited tumor growth in animal models. nih.gov

Another study focused on synthesizing various 2-thiopyrimidine derivatives from isothiocyanates and evaluating them for anti-inflammatory and protein kinase inhibitory activities. nih.gov The results showed that specific structural features led to good anti-inflammatory and analgesic activity, while others conferred moderate inhibitory activity against kinases like CDK-1. nih.gov This iterative process of synthesis and biological evaluation allows for the fine-tuning of molecular structures to maximize desired therapeutic effects and minimize off-target activity.

| Derivative Class | Biological Target/Activity | Key Findings |

| Pyrimidine-Thiourea Derivatives | Carbonic Anhydrase (CA) Inhibition | Certain sulphonyl thioureas showed potent, low nanomolar inhibition of hCA I, II, IX, and XII isoforms, which are implicated in cancer. nih.gov |

| Pyrazole-Thiourea Derivatives | Antimicrobial (Anti-MRSA, Anti-TB) | 3,4-dichlorophenyl urea (B33335) derivative exhibited potent activity against S. aureus (MIC = 0.25 µg/mL). Other derivatives showed activity against M. tuberculosis. nih.gov |

| 2-Thiopyrimidine Derivatives | Anti-inflammatory, Kinase Inhibition | One derivative showed good anti-inflammatory (37.4%) and analgesic (75%) activity. Another showed moderate CDK-1 inhibition (IC50 = 5 µM). nih.gov |

| 5-Chloro-pyrimidine Diamines | Dual CDK6/CDK9 Inhibition | Compound 66 was identified as a potent dual inhibitor, suppressing tumor growth in xenograft models through cell cycle blockade and apoptosis induction. nih.gov |

Development of Prodrugs and Targeted Delivery Systems

Isothiocyanates, while biologically active, can sometimes suffer from poor stability or low aqueous solubility, which limits their therapeutic potential. nih.gov A sophisticated strategy to overcome these limitations is the development of prodrugs. A prodrug is an inactive or less active version of a drug that is chemically modified to improve its properties. Once administered, the body's enzymes or chemical environment converts the prodrug into the active isothiocyanate.

Researchers have successfully designed isothiocyanate prodrugs to enhance stability and efficacy. For example, prodrugs have been synthesized that are stable in acidic environments but release the active isothiocyanate at the physiological pH of 7.4 or in the presence of plasma. nih.gov This approach has been used to develop anti-inflammatory agents that showed significant efficacy in animal models of inflammation and rheumatoid arthritis. nih.gov

Furthermore, prodrugs can be designed for targeted delivery. By attaching a targeting moiety (like glucose or a specific peptide) to the prodrug, it can be directed to specific cells, such as cancer cells, which often have unique receptors on their surface. nih.gov This strategy, integrated into a nano-delivery system, can enhance drug accumulation in tumors, increase anticancer activity, and reduce the toxicity to healthy tissues. nih.gov

Contributions to Agrochemical Research and Development

The chemical reactivity and inherent biological activity of the isothiocyanate group also make this compound a valuable compound in the search for new agricultural products. Its derivatives have been explored for their potential to protect crops from fungal diseases and unwanted weeds.

Intermediate for the Synthesis of Fungicides and Herbicides

The structural components of this compound are found in various classes of pesticides. The chloropyridine ring, for instance, is a key feature of neonicotinoid insecticides. While this compound itself is not a neonicotinoid, its related derivative, 2-chloro-5-(chloromethyl)pyridine, is a crucial intermediate in the synthesis of major insecticides like imidacloprid. researchgate.net

More directly, the isothiocyanate functional group is known for its potent antifungal properties. nih.govmdpi.com This makes this compound a useful starting material for creating novel fungicides. By reacting it with various amines, a library of thiourea derivatives can be synthesized and screened for fungicidal activity. Research has shown that thiourea derivatives possess significant biological activities, including antifungal and herbicidal properties. researchgate.net The synthesis of acylthioureas containing a pyrimidine (B1678525) ring, for example, has been explored for developing new agrochemicals. researchgate.net

Exploration of New Pesticidal Agents Based on Isothiocyanate Activity

The investigation into new pesticides is not limited to using this compound merely as a structural backbone. There is also significant research into the intrinsic pesticidal activity of the isothiocyanate group itself. Isothiocyanates derived from natural sources, such as those from the Brassicaceae family of plants (e.g., broccoli, mustard), are known to have potent defensive effects against a wide range of organisms, including fungi. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The predictive power of SAR and SPR studies is instrumental in medicinal chemistry, guiding the iterative process of drug design and optimization. For a molecule like This compound , these studies would be pivotal in transforming a basic chemical structure into a finely tuned therapeutic agent or a precise chemical probe.

Systematic Modification for Activity Optimization and Lead Compound Development

The development of a lead compound from an initial hit molecule is a methodical process of chemical modification aimed at enhancing biological activity and improving pharmacokinetic properties. In the context of This compound , a systematic modification strategy would likely focus on several key areas of the molecule.

The isothiocyanate (-N=C=S) group is a highly reactive electrophile known to form covalent bonds with nucleophilic residues, such as cysteine and lysine, in proteins. This reactivity is a double-edged sword; it can lead to potent and irreversible inhibition of a biological target, but it can also result in off-target effects and toxicity. Therefore, a primary focus of SAR studies would be to modulate the reactivity of the isothiocyanate group. This could be achieved by introducing electron-withdrawing or electron-donating substituents on the pyridine ring, which would alter the electrophilicity of the isothiocyanate carbon.

The 2-chloro substituent on the pyridine ring also offers a handle for modification. The chlorine atom can be replaced by other halogens (F, Br, I) or by other functional groups such as methoxy (B1213986), cyano, or small alkyl groups. These modifications would influence the electronic properties of the pyridine ring and, consequently, the reactivity of the isothiocyanate group. Furthermore, such changes can impact the molecule's ability to form key interactions with a target protein, such as hydrogen bonds or halogen bonds.

To illustrate the principles of systematic modification, consider the hypothetical development of a series of analogs from a related class of isothiocyanate-containing compounds for anticancer activity. The following interactive data table showcases how systematic changes to a core scaffold can significantly impact biological potency.

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| 1a | H | H | 15.2 |

| 1b | 4-F | H | 8.5 |

| 1c | 4-Cl | H | 5.1 |

| 1d | 4-CH3 | H | 12.8 |

| 1e | H | 3-Cl | 7.9 |

| 1f | H | 3-OCH3 | 18.4 |

This table is a representative example based on general principles of SAR for isothiocyanate-containing anticancer agents and does not represent actual data for this compound.

In this hypothetical series, the introduction of a halogen at the R1 position (compounds 1b and 1c ) leads to an increase in potency compared to the unsubstituted parent compound (1a ). This suggests that an electron-withdrawing group in this position is favorable for activity. Conversely, an electron-donating group like a methyl group (1d ) results in a slight decrease in activity. Modifications at the R2 position also demonstrate a clear SAR, with a chlorine atom (1e ) being more favorable than a methoxy group (1f ). Through such systematic modifications, a medicinal chemist can develop a potent lead compound for further preclinical evaluation.

Elucidation of Key Structural Features for Desired Biological or Chemical Properties

The ultimate goal of SAR and SPR studies is to identify the key structural features of a molecule that are essential for its desired biological or chemical properties. For This compound , these key features would be the pyridine ring itself, the chlorine atom at the 2-position, and the isothiocyanate group at the 5-position.

The pyridine ring serves as a rigid scaffold that orients the functional groups in a specific three-dimensional arrangement. Its aromatic nature allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for the binding of many drugs to their targets.

The isothiocyanate group is the primary "warhead" of the molecule, responsible for forming a covalent bond with its biological target. The reactivity of this group is a key determinant of the molecule's potency and selectivity. Structure-activity relationship studies have shown that both high lipophilicity and low reactivity of isothiocyanates can be important for their inhibitory activity against certain targets, such as in the context of lung tumorigenesis. researchgate.net

The following interactive data table summarizes the key structural features of a generic isothiocyanate-containing scaffold and their likely impact on biological and chemical properties.

| Structural Feature | Potential Contribution to Biological/Chemical Properties |

| Isothiocyanate Group | Covalent bond formation with target nucleophiles (e.g., cysteine, lysine), leading to irreversible inhibition. Potentially contributes to anticancer and anti-inflammatory activities. nih.govnih.gov |

| Pyridine Ring | Rigid scaffold for orienting functional groups. Potential for π-π stacking interactions. Nitrogen atom can act as a hydrogen bond acceptor. |

| 2-Chloro Substituent | Influences electronic properties of the pyridine ring and reactivity of the isothiocyanate group. Can participate in halogen bonding. |

| 5-Position of Isothiocyanate | The specific substitution pattern on the pyridine ring determines the spatial relationship between the functional groups and is critical for fitting into a specific protein binding site. |

This table is a generalized representation based on the known properties of isothiocyanate and pyridine-containing compounds.

Future Perspectives and Unaddressed Challenges in 2 Chloro 5 Isothiocyanatopyridine Research

Development of Sustainable and Green Synthesis Methodologies for Scalable Production

The traditional synthesis of isothiocyanates often involves the use of toxic reagents like thiophosgene (B130339) or carbon disulfide. mdpi.comnih.gov The development of environmentally friendly and sustainable methods for the large-scale production of 2-chloro-5-isothiocyanatopyridine is a critical challenge.

Recent advancements in green chemistry offer promising alternatives. One such approach involves the use of elemental sulfur in conjunction with amine catalysts, which provides a more sustainable route to isothiocyanates. nih.gov Another green method utilizes sodium persulfate for the desulfurization of dithiocarbamates in water, offering good chemoselectivity and tolerance for various functional groups. rsc.org These methods, which often involve milder reaction conditions and less hazardous reagents, are crucial for the environmentally responsible and economically viable production of this compound. Further research into optimizing these green methodologies for industrial-scale synthesis is essential.

Table 1: Comparison of Synthesis Methods for Isothiocyanates

| Method | Reagents | Advantages | Disadvantages |

| Traditional | Thiophosgene, Carbon Disulfide | High reactivity | Highly toxic reagents, harsh conditions |

| Green (Elemental Sulfur) | Elemental Sulfur, Amine Catalyst | Sustainable, less toxic | May require specific catalysts |

| Green (Sodium Persulfate) | Sodium Persulfate, Water | Environmentally friendly, good chemoselectivity | May not be suitable for all substrates |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To unlock the full potential of this compound, the discovery of novel derivatives with enhanced biological activities is paramount. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this process. wikipedia.orgnih.gov

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a common starting material. wikipedia.orglibretexts.org By systematically modifying the structure of this compound, researchers can generate a diverse collection of derivatives. These libraries can then be subjected to HTS to identify compounds with desired biological activities, such as enzyme inhibition or antimicrobial effects. nih.gov The "split and pool" synthesis strategy is a particularly efficient method for creating vast and diverse chemical libraries. wikipedia.org This approach, combined with modern screening techniques, can significantly shorten the timeline for identifying promising lead compounds for drug development. imperial.ac.uk

Advanced Mechanistic Investigations at the Molecular and Cellular Level for Biological Activity

While some isothiocyanates are known for their biological activities, the specific molecular and cellular mechanisms of action for this compound and its derivatives are largely unexplored. nih.govnih.gov A deeper understanding of how these compounds interact with biological targets is crucial for their development as therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. accscience.comnih.gov These technologies can be applied to the study of this compound to accelerate the design of new derivatives and predict their properties.

Exploration of Novel Reactivity Patterns and Unconventional Chemical Transformations

The isothiocyanate functional group is known for its versatile reactivity, serving as a valuable building block in organic synthesis. rsc.org Exploring novel and unconventional chemical transformations of this compound could lead to the discovery of new classes of compounds with unique properties.

Recent research has focused on developing new synthetic methods that expand the chemical toolbox for isothiocyanates. rsc.org This includes the development of tandem reactions and the use of novel catalytic systems to achieve transformations that are not possible with traditional methods. researchgate.net For instance, the exploration of reactions that proceed through unconventional intermediates or mechanistic pathways could unveil new reactivity patterns. mdpi.com A deeper understanding of the fundamental reactivity of the this compound scaffold will undoubtedly open up new avenues for the synthesis of complex molecules and functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。